N6,O2'-Dimethyladenosine-d3
Description
N6,O2'-Dimethyladenosine-d3 is a deuterated isotopic analog of N6,O2'-Dimethyladenosine, a naturally occurring modified nucleoside in RNA. Its molecular formula is C12H15D3IN5O4 (), featuring three deuterium atoms replacing hydrogens at unspecified positions. This compound is synthesized via intermediates such as N1,O2'-Dimethyladenosine-d3 Monohydriodide (). It has been reported as an antihypertensive agent and is utilized in biochemical research for its stability and isotopic traceability (). Storage requires an inert atmosphere at -20°C to preserve integrity ().
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1/i1D3 |
InChI Key |
GRYSXUXXBDSYRT-CRMFTKQLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,O2’-Dimethyladenosine-d3 typically involves the methylation of adenosine at the N6 and O2’ positions. This can be achieved through a series of chemical reactions that introduce the methyl groups at the desired positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N6,O2’-Dimethyladenosine-d3 may involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N6,O2’-Dimethyladenosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the methyl groups or other parts of the molecule.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N6,O2’-dimethyladenosine oxide, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
N6,O2’-Dimethyladenosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside modifications.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological pathways associated with diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleoside modifications.
Mechanism of Action
The mechanism of action of N6,O2’-Dimethyladenosine-d3 involves its interaction with specific molecular targets and pathways. It can influence RNA stability, splicing, and translation by modifying the structure of RNA molecules. The methyl groups at the N6 and O2’ positions play a crucial role in these interactions, affecting the binding of proteins and other molecules to RNA.
Comparison with Similar Compounds
N6-Methyladenosine-d3 (m6A-d3)
- Molecular formula: C11H12D3N5O4 ().
- Functional Role : A key epitranscriptomic marker in RNA, influencing mRNA splicing and stability.
- Comparison: Unlike N6,O2'-Dimethyladenosine-d3, m6A-d3 lacks the O2'-methyl group, altering RNA interaction specificity.
N6,N6-Dimethyladenosine (m6,6A)
- Molecular formula: C12H17N5O4 (non-deuterated) ().
- Functional Role : Studied for its role in tRNA stability and ribosomal RNA modifications ().
- Comparison : The absence of O2'-methylation and deuterium in m6,6A limits its use in isotopic studies. Safety data indicate hazards (e.g., H302: harmful if swallowed), requiring stringent handling (), whereas deuterated analogs may offer safer metabolic profiling ().
N6-O2'-Dibutyryladenosine Derivatives
- Structure: Larger butyryl groups at N6 and O2'. Example: N6-O2'-dibutyryladenosine 3',5'-cyclic monophosphate ().
- Functional Role : cAMP analogs used to study cell signaling pathways, such as differentiation in HL-60 leukemia cells ().
- Comparison: The bulky butyryl groups enhance membrane permeability but reduce RNA specificity compared to methyl groups in this compound. Deuterated analogs are absent in this class, limiting their utility in tracer studies ().
N6-Acetyl-2',3',5'-tri-O-acetyl-N6-methyladenosine
- Structure : Acetylation at N6 and ribose hydroxyls. Molecular weight: 449.155 g/mol ().
- Functional Role : Intermediate in synthetic nucleoside chemistry with increased solubility due to acetyl groups.
- Comparison: Acetylation introduces labile bonds, reducing stability compared to methyl groups in this compound. The lack of isotopic labeling further differentiates its applications ().
Research Implications
This compound uniquely combines isotopic labeling and dual methylation, enabling precise tracking in RNA metabolism and drug studies. Its structural analogs, such as m6A-d3 and m6,6A, highlight the critical role of methylation patterns in RNA-protein interactions, while bulkier derivatives (e.g., dibutyryladenosine) prioritize signaling pathway modulation. Future studies could explore synergistic effects of dual methylation and deuterium labeling in vivo, leveraging the stability and traceability of this compound ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
